molecular formula C8H9ClFNO B1381809 1-(4-Amino-2-fluorophenyl)ethanone hydrochloride CAS No. 944827-93-4

1-(4-Amino-2-fluorophenyl)ethanone hydrochloride

Cat. No. B1381809
M. Wt: 189.61 g/mol
InChI Key: BVBZZOPHHMGLTB-UHFFFAOYSA-N
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Description

“1-(4-Amino-2-fluorophenyl)ethanone hydrochloride” is a chemical compound with the molecular formula C8H9ClFNO . It is also known as “2-Amino-1-(4-fluorophenyl)ethanone hydrochloride” and has a molecular weight of 189.62 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “1-(4-Amino-2-fluorophenyl)ethanone hydrochloride” is 1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H . This code provides a unique representation of the compound’s molecular structure. For a detailed molecular structure analysis, specialized software such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to produce impressive simulation visualizations .


Physical And Chemical Properties Analysis

“1-(4-Amino-2-fluorophenyl)ethanone hydrochloride” is a solid at room temperature . It has a boiling point of 296.6°C at 760 mmHg . The compound is soluble, with a solubility of 1.02 mg/ml . It has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity .

Scientific Research Applications

Enantioselective Synthesis and Bioreduction

  • Research demonstrates the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, potentially protective against HIV infection. This compound, alongside o-fluoro-substituted analogs, aids in studying chiral recognition in molecular complexes, contributing to antimalarial and Alzheimer's disease treatments through bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota cells, optimizing transformation in various reaction media for improved yields and enantioselectivity ChemChemTech, 2022.

Pyrolysis and Novel Psychoactive Substances

  • The identification of pyrolysis products from the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) has implications for understanding the stability and potential toxicological profiles of NPS when exposed to heat, offering insights into the structural impacts of substituents on pyrolysis patterns Drug Testing and Analysis, 2018.

Antimicrobial Activity of Schiff Bases

  • The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, followed by their antimicrobial activity evaluation, showcases the potential of these compounds in developing new antimicrobial agents Heliyon, 2019.

Synthesis and Evaluation of Antimicrobial Agents

  • Further research into the synthesis of antimicrobial agents involves creating novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, highlighting the antimicrobial potential of these compounds Russian Journal of General Chemistry, 2018.

Molecular Structure and Photophysics

  • The study of the molecular structure and photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE) reveals significant insights into solvent interactions and fluorescence properties, suggesting applications in materials science and molecular engineering Spectrochimica Acta Part A, 2001.

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

1-(4-amino-2-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBZZOPHHMGLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-fluorophenyl)ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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